N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Typically, these properties are determined through various analytical techniques such as FTIR–ATR, NMR, and elemental analysis .Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include the compound , have been used for a wide range of biological targets . They have been described in more than 5500 references, including 2400 patents .
Antibacterial Properties
This molecule has noteworthy antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties . This suggests its potential use in the treatment of inflammatory diseases.
Anti-cancer Properties
The anti-cancer properties of this molecule have also been noted . This indicates its potential use in cancer therapy.
Analgesic Properties
The compound has analgesic properties , suggesting its potential use in pain management.
Anticonvulsant Properties
The anticonvulsant properties of this molecule have been observed , indicating its potential use in the treatment of seizure disorders.
Anthelmintic Properties
The compound has anthelmintic properties , suggesting its potential use in the treatment of parasitic worm infections.
Antioxidant Properties
The antioxidant properties of this molecule have been noted , indicating its potential use in the prevention of oxidative stress-related diseases.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response.
Biochemical Pathways
Pyrazole derivatives have been known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .
Result of Action
Based on the known effects of similar compounds, it could potentially lead to changes in cellular signaling, gene expression, or enzymatic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .
Future Directions
properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-24(2,3)27-23(20-15-31(29,30)16-21(20)26-27)25-22(28)14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBRTJXUSPRVJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.